Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its corrosion inhibition properties. A study showed its effectiveness in preventing corrosion of AA6061 alloy in hydrochloric acid media. The compound acts as a mixed-type inhibitor, and its efficiency increases with concentration and temperature. Surface morphology studies confirmed the formation of a protective film on the metal surface (Raviprabha & Bhat, 2019).
Molecular Synthesis and Structure
This compound has been used in the synthesis of various thiazole derivatives. For instance, reactions involving diphenylamine and benzoyl isothiocyanates yielded trisubstituted thiazole derivatives, whose molecular structures were determined using X-ray diffraction methods (Heydari et al., 2016).
Synthetic Transformations
The compound has been involved in transformations leading to the synthesis of other complex molecules. For example, a study described its use in synthesizing (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in complex chemical transformations (Žugelj et al., 2009).
Antibacterial Activity
Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis process involved transesterification and kinetic characteristics of these reactions were determined. Some of these derivatives showed promising antimicrobial activity (Markovich et al., 2014).
Antimicrobial Study and QSAR Analysis
The compound's derivatives have also been modified and synthesized for antimicrobial activities against various bacterial and fungal strains. A structure-activity relationship was carried out using 3D-QSAR analysis, providing insights into the relationship between molecular structure and biological activity (Desai et al., 2019).
Structural Analysis
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been structurally analyzed. The study focused on its molecular association via hydrogen bonding, revealing intricate details of its chemical structure and behavior (Lynch & Mcclenaghan, 2004).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
ethyl 4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)20-19(24-17)21(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGWKBXYWOPZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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